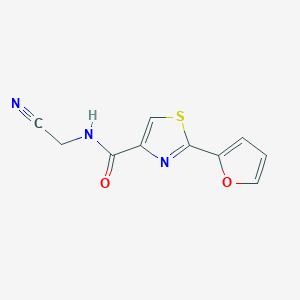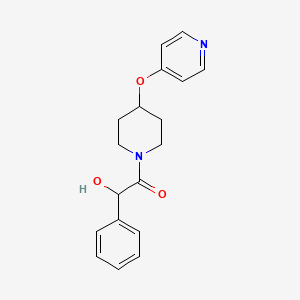
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has been identified as part of a series of compounds, including (2-piperidinyl)- and (2-pyrrolidinyl)ethanones, that inhibit ADP-induced aggregation of blood platelets. These compounds were synthesized using a modified Schopf reaction and evaluated for their effects on human blood platelets in vitro. Their structure-activity relationships have been explored, and certain compounds from this series showed inhibition of platelet aggregation ex vivo in guinea pigs. However, subacute toxicity evaluation in dogs and guinea pigs showed an unfavorable therapeutic ratio for some compounds in this series (Grisar et al., 1976).
Corrosion Inhibition
Schiff bases similar in structure to 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. These studies included compounds like 2-((pyridin-2-ylimino)methyl)phenol and related substances. The effectiveness of these inhibitors was assessed through weight loss, polarization, and electrochemical impedance spectroscopy experiments. Their chemical structure was found to correlate with their corrosion inhibition efficiency (Hegazy et al., 2012).
Antibacterial Activity
Compounds related to 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, such as 1-(4-(piperidin-1-yl)phenyl)ethanone, have shown potential antibacterial activity. These compounds were synthesized through microwave-assisted reactions and screened for their effectiveness against bacteria. The synthesized compounds demonstrated notable antibacterial properties, highlighting their potential application in the field of antimicrobial agents (Merugu et al., 2010).
Synthesis of Piperidine Derivatives
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone and related compounds play a role in the synthesis of various piperidine derivatives. These derivatives have been synthesized using methods like Claisen rearrangement and have been used as intermediates for creating a broad range of amines containing substituted piperidine units. This demonstrates the compound's utility in the field of organic synthesis and drug development (Acharya & Clive, 2010).
Coordination Chemistry
Studies have also been conducted on coordination chemistry involving derivatives of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone. These include the synthesis and characterization of Co(III) complexes with heterocyclic bases and related compounds. These studies provide insights into the coordination geometries and properties of these complexes, contributing to our understanding of their potential applications in materials science and catalysis (Sreekanth et al., 2004).
Propriétés
IUPAC Name |
2-hydroxy-2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(14-4-2-1-3-5-14)18(22)20-12-8-16(9-13-20)23-15-6-10-19-11-7-15/h1-7,10-11,16-17,21H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEWALSOVYSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

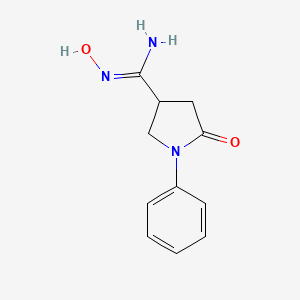
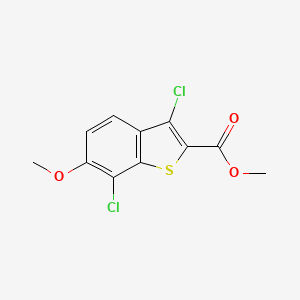
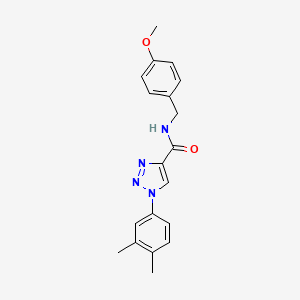
![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)
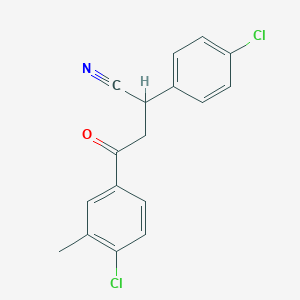
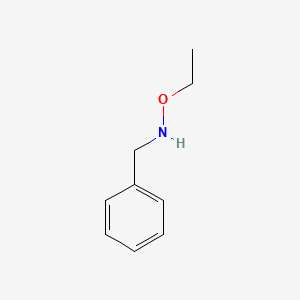
![4-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2776409.png)
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)
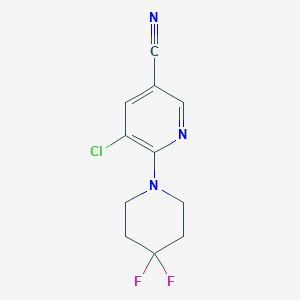
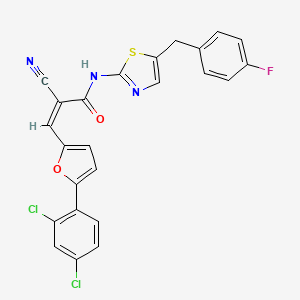
![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
